

fludioxonil comparative toxicity non-target organisms

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Fludioxonil

CAS No.: 131341-86-1

Cat. No.: S528118

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Comparative Toxicity to Non-Target Organisms

The following table summarizes quantitative toxicity data for **fludioxonil** across different species and environmental compartments.

Organism / System	Test Type	Key Endpoint(s) & Concentrations	Experimental Duration	Citations
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| **Nematode** (*Caenorhabditis elegans*) | Single-species bioassay (spiked soil) | EC50 (reproduction): 209.9 mg/kg dw NOEC: 63.0 mg/kg dw | Not specified | [1] | | **Nematode Community** (in situ) | Soil microcosms (spiked soil) | Significant effects on Maturity Index (MI25) from **14.3 mg/kg dw** | 28 days | [1] | | **Microalgae** (*Chlorella vulgaris*) | Laboratory toxicity test | EC50 (growth): 1.41 mg/L (72 h) | 96 h | [2] | | **Microalgae** (*Scenedesmus rubescens*, *Dunaliella tertiolecta*) | Laboratory toxicity test | Significant growth inhibition at **50–200 µg/L** (inhibition up to 82% in 24 h) | 96 h | [3] [4] | | **Freshwater Macroinvertebrates & Zooplankton** | Outdoor aquatic microcosms (sediment-spiked) | NOEC (community-level): **0.078 mg/kg dw** sediment Affected taxa: Nematoda, Oligochaeta, Cladocera (*Scapholeberis mucronata*) | 119 days | [5] | | **Bacterium** (*Aliivibrio fischeri*) | Microtox acute toxicity test (bioluminescence inhibition) | Less toxic to bacteria compared to microalgae | 30 min | [3] [4] | | **Human Lymphocytes** | *In vitro* Cytokinesis Block

MicroNucleus (CBMN) assay | Genotoxicity: Significant at **10 µg/mL** Cytotoxicity (reduced CBPI): Significant at **1, 5, and 10 µg/mL** | 72 h (cell culture) | [3] [4] |

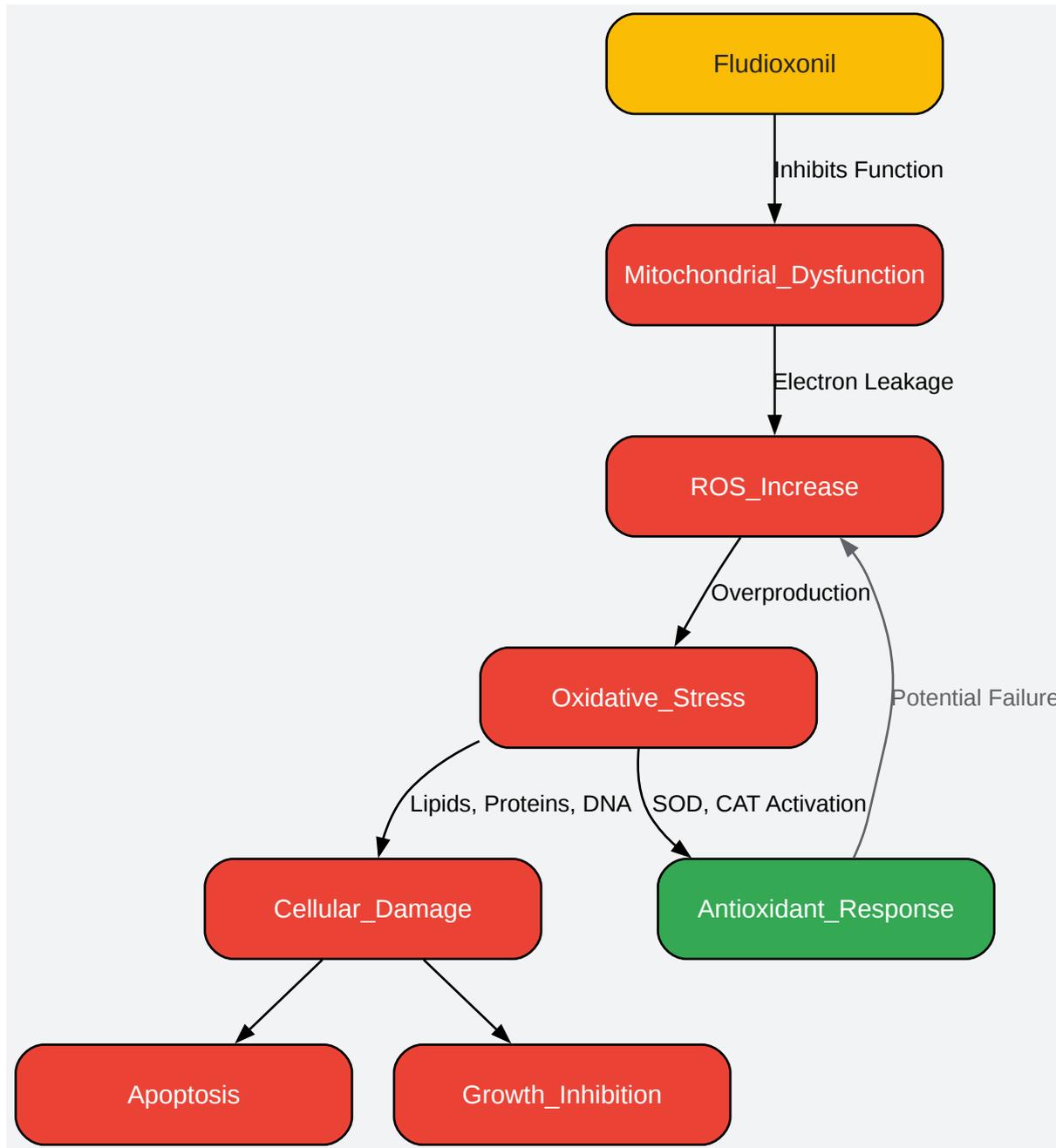
Detailed Experimental Protocols

To aid in the interpretation of the data above, here is a deeper dive into the methodologies used in several key studies.

- **Soil Microcosm Test with Nematodes:** This study compared a standard single-species bioassay with a model ecosystem (microcosm) [1]. The single-species test exposed *C. elegans* to **fludioxonil**-spiked soil (50-1207 mg/kg dry weight) to determine reproductive effects. Simultaneously, in-situ nematode communities were sampled from microcosms containing soil spiked at lower concentrations (75-600 mg/kg dry weight). The results demonstrated that the microcosm test, which accounts for direct and indirect effects within a community, revealed significant impacts on trait-based ecological indices at concentrations much lower than those affecting reproduction in the single-species test [1].
- **Aquatic Microcosm Test:** This higher-tier experiment investigated the long-term effects of **fludioxonil** on complex aquatic ecosystems [5]. Microcosms were constructed with sediment spiked with **fludioxonil**, creating a long-term exposure source for both benthic and pelagic organisms. The study monitored population- and community-level responses of macroinvertebrates and zooplankton over 119 days. The key finding was that the Tier-1 Regulatory Acceptable Concentration (RAC) derived from single-species lab tests was not protective of the entire ecosystem, with community-level NOECs observed at significantly lower concentrations [5].
- **In Vitro Human Cell Assay:** The potential cyto-genotoxic effects of **fludioxonil** on human cells were evaluated using the Cytokinesis Block MicroNucleus (CBMN) assay on cultured peripheral blood lymphocytes [3] [4]. This protocol involves treating the cells with different concentrations of the fungicide. After exposure, the cells are analyzed for micronuclei (a marker of genotoxicity/DNA damage) and the Cytokinesis Block Proliferation Index (CBPI, a marker of cytotoxicity/cell division inhibition) is calculated. This assay revealed that while **fludioxonil** was not acutely cytotoxic at lower doses, it did show genotoxic potential at the highest tested concentration (10 µg/mL) and significantly inhibited cell proliferation at 1 µg/mL and above [3].

Mechanism of Toxicity: Oxidative Stress Pathway

A proposed mechanism for **fludioxonil**'s toxicity in non-target organisms, particularly in microalgae and human cells, involves the induction of oxidative stress. The diagram below illustrates this pathway.



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This pathway is supported by multiple studies. In microalgae like *Chlorella vulgaris*, **fludioxonil** exposure led to an imbalance between ROS production and the antioxidant defense system, causing damage to photosynthetic pigments, cell membranes, and ultimately inhibiting growth [2]. Similarly, in human lymphocytes, the observed genotoxic and cytotoxic effects are consistent with oxidative damage mechanisms [3] [6].

Key Comparative Insights

- **Sensitivity Across Trophic Levels:** Aquatic primary producers (microalgae) and soil microfauna (nematode communities) demonstrate high sensitivity to **fludioxonil** at environmentally relevant concentrations [1] [3] [2].
- **Higher-Tier Testing Reveals Greater Risk:** Model ecosystem studies (microcosms) consistently show adverse ecological effects at concentrations lower than those predicted to be safe by single-species laboratory tests [1] [5].
- **Potential Human Health Concerns:** While direct acute toxicity to human cells may be low, the observed in vitro genotoxic and cytotoxic effects at higher doses warrant further investigation into the potential risks of long-term or high-level exposure [3] [6] [4].

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To cite this document: Smolecule. [fludioxonil comparative toxicity non-target organisms]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b528118#fludioxonil-comparative-toxicity-non-target-organisms>]

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